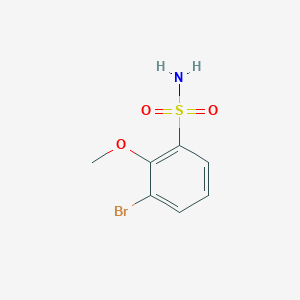
2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O3S. It is a sulfonyl chloride derivative, characterized by the presence of a methoxy group and a trifluoromethyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methoxy-6-(trifluoromethyl)benzene.
Sulfonylation: The benzene derivative undergoes sulfonylation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group. The reaction is carried out under controlled temperature conditions to ensure the desired product formation.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Catalysts such as pyridine or triethylamine may be used to facilitate the substitution reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile are often used as reaction media.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The methoxy and trifluoromethyl groups on the benzene ring can influence the reactivity and selectivity of the compound in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 2-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness
2-Methoxy-6-(trifluoromethyl)benzene-sulfonyl chloride is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the benzene ring. This positioning can affect the compound’s reactivity and the types of reactions it undergoes, making it distinct from other similar sulfonyl chlorides.
Eigenschaften
Molekularformel |
C8H6ClF3O3S |
|---|---|
Molekulargewicht |
274.65 g/mol |
IUPAC-Name |
2-methoxy-6-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClF3O3S/c1-15-6-4-2-3-5(8(10,11)12)7(6)16(9,13)14/h2-4H,1H3 |
InChI-Schlüssel |
NBZJAHPYJUXLQC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1S(=O)(=O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2-chloro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanone;hydrochloride](/img/structure/B13549252.png)

